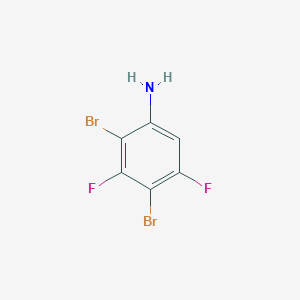

2,4-Dibromo-3,5-difluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-3,5-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol It is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring

Méthodes De Préparation

The synthesis of 2,4-Dibromo-3,5-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline . This intermediate can be further brominated under controlled conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2,4-Dibromo-3,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogen, palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Applications De Recherche Scientifique

2,4-Dibromo-3,5-difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have distinct biological effects .

Comparaison Avec Des Composés Similaires

2,4-Dibromo-3,5-difluoroaniline can be compared with other halogenated anilines, such as:

- 2,4-Difluoroaniline

- 2,4-Dibromoaniline

- 3,5-Difluoroaniline

These compounds share similar structural features but differ in their halogenation patterns, which can significantly affect their chemical properties and reactivity. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .

Activité Biologique

2,4-Dibromo-3,5-difluoroaniline is a halogenated aromatic amine with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by the presence of two bromine and two fluorine atoms on its aromatic ring, which significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antibacterial properties.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.88 | 9.76 |

| Escherichia coli | 78.13 | 312.5 |

| Candida albicans | 9.77 | 78.13 |

| MRSA | 39.06 | 76.7 |

These findings demonstrate that this compound has the potential to be developed into an effective antimicrobial agent, particularly against resistant strains like MRSA .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. It was tested for its ability to inhibit biofilm formation in pathogenic bacteria, with results indicating a significant reduction in biofilm mass at concentrations lower than those required for direct bactericidal effects.

| Compound | Biofilm Inhibition IC50 (µg/mL) |

|---|---|

| This compound | 60 |

| Neomycin | Reference |

This suggests that the compound may interfere with bacterial communication and colonization processes, making it a candidate for further investigation in the context of chronic infections where biofilms are prevalent .

Toxicological Assessment

Toxicity studies have been conducted using model organisms such as earthworms (Eisenia veneta). These studies revealed that exposure to this compound resulted in metabolic changes indicative of stress responses. Increased levels of inosine monophosphate were noted, alongside alterations in carbohydrate metabolism markers . Such findings highlight the need for careful evaluation of its environmental impact and safety profile.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a potent inhibitory effect with an IC50 value significantly lower than traditional antibiotics like methicillin. -

Case Study on Biofilm Formation :

A study focusing on biofilm-forming pathogens revealed that treatment with the compound resulted in a marked decrease in biofilm formation compared to untreated controls. This suggests potential applications in treating persistent infections associated with biofilms .

Propriétés

IUPAC Name |

2,4-dibromo-3,5-difluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQXNPSPLBCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375743 |

Source

|

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-00-6 |

Source

|

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.